molecular formula C23H25N3O5 B2529228 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE CAS No. 1421454-34-3

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2529228
CAS No.: 1421454-34-3
M. Wt: 423.469
InChI Key: SXJGUKQMUBKGEL-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic organic compound featuring a 2,3-dihydro-1-benzofuran moiety linked to a substituted phenyl ring via an ethanediamide (oxalamide) spacer. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, known for its potential to interact with various biological targets . The molecular structure also incorporates a 2-oxopyrrolidine (lactam) group, a feature common in compounds with central nervous system activity. The ethanediamide functional group is a versatile linker that can confer specific conformational properties and participate in hydrogen bonding, which can be critical for target binding affinity and selectivity. This compound is intended for research applications only, strictly for use in laboratory settings. It is not approved for diagnostic, therapeutic, or any personal uses. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling procedures.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-14-4-6-17(12-18(14)26-9-2-3-21(26)28)25-23(30)22(29)24-13-19(27)15-5-7-20-16(11-15)8-10-31-20/h4-7,11-12,19,27H,2-3,8-10,13H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJGUKQMUBKGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of 2-phenoxyethanol under acidic conditions to form the benzofuran core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the amide bond produces an amine .

Scientific Research Applications

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The hydroxyethyl and pyrrolidinylphenyl groups further enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several analogs, as outlined below:

Key Structural Similarities and Differences

Compound Name Key Functional Groups Substituents Molecular Weight*
Target Compound Benzofuran, hydroxyethyl, 2-oxopyrrolidin-1-yl, methylphenyl 4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl, 2-hydroxyethyl-2,3-dihydrobenzofuran-5-yl ~495 g/mol
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Tetrahydropyrimidin-1(2H)-yl, dimethylphenoxy, diphenylhexane 2-(2,6-Dimethylphenoxy)acetamido, 4-hydroxyhexane backbone ~750 g/mol
2-([4-Ethyl-5-[(4-Methylphenoxy)Methyl]-4H-1,2,4-Triazol-3-YL]Sulfanyl)-N-(5-Methoxy-2,3-Dihydro-1-Benzofuran-3-YL)Acetamide 1,2,4-Triazole, sulfanyl, methoxybenzofuran Ethyl-triazole, 4-methylphenoxymethyl, 5-methoxy-2,3-dihydrobenzofuran ~540 g/mol

*Molecular weights are approximate and based on structural formulas.

  • Benzofuran Derivatives : Both the target compound and the triazole-containing analog () incorporate a 2,3-dihydrobenzofuran scaffold. However, the latter includes a methoxy substitution at position 5, which may enhance solubility or alter metabolic stability compared to the unsubstituted benzofuran in the target compound .
  • Heterocyclic Substituents: The target compound’s 2-oxopyrrolidin-1-yl group contrasts with the tetrahydropyrimidin-1(2H)-yl group in ’s analogs.

Pharmacological and Physicochemical Properties (Inferred from Structural Features)

  • Lipophilicity : The target compound’s lack of polar groups (e.g., methoxy or sulfanyl) compared to ’s analog suggests higher lipophilicity, which may impact blood-brain barrier permeability.
  • Metabolic Stability : The 2-oxopyrrolidin-1-yl group is prone to oxidative metabolism, whereas the tetrahydropyrimidin-1(2H)-yl group in ’s compounds may exhibit slower degradation due to steric hindrance .
  • Target Selectivity : The diphenylhexane backbone in ’s analogs could facilitate hydrophobic interactions with larger binding pockets (e.g., protease enzymes), whereas the target compound’s compact structure may favor GPCR or kinase targets .

Research Findings and Computational Insights

While direct pharmacological data for the target compound are unavailable, computational tools like Multiwfn () enable analysis of its electronic and steric properties. For example:

  • Electrostatic Potential (ESP): The benzofuran ring’s electron-rich aromatic system may engage in π-π stacking with aromatic residues in protein targets.
  • Topology Analysis: The hydroxyethyl group’s electron density distribution suggests it could act as a hydrogen-bond donor, critical for target engagement .

Biological Activity

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 2 2 3 Dihydro 1 benzofuran 5 yl 2 hydroxyethyl N 4 methyl 3 2 oxopyrrolidin 1 yl phenyl ethanediamide\text{N 2 2 3 Dihydro 1 benzofuran 5 yl 2 hydroxyethyl N 4 methyl 3 2 oxopyrrolidin 1 yl phenyl ethanediamide}

Key Characteristics:

  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: 262.30 g/mol

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa0.5
MDA-MB-2310.8
A5491.0

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are well-documented. In vitro studies have demonstrated that similar compounds exhibit activity against a range of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents.

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory mediators such as TNF-α and IL-1β.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation: It could modulate receptor activities related to pain and inflammation pathways.
  • Cell Cycle Regulation: The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Several case studies have explored the therapeutic potential of benzofuran derivatives:

  • Study on Antitumor Effects: A study published in MDPI examined a series of benzofuran derivatives for their antiproliferative activities against multiple cancer cell lines, revealing promising results for compounds structurally related to this compound .
  • Antimicrobial Screening: Another study evaluated various benzofuran derivatives against clinical strains of bacteria and fungi, demonstrating significant antimicrobial activity for compounds with similar structures .

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